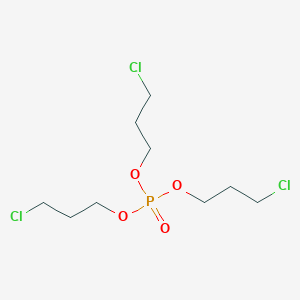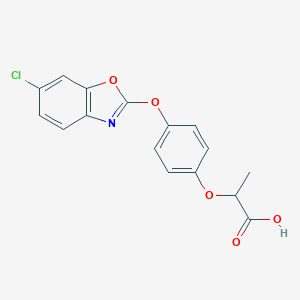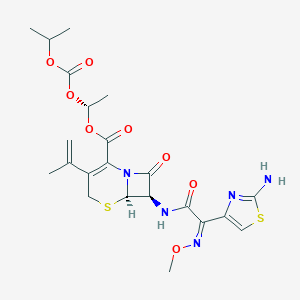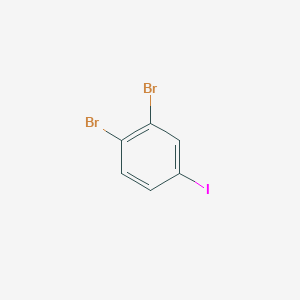
1,2-Dibromo-4-iodobenzene
Overview
Description
1,2-Dibromo-4-iodobenzene is a halogenated benzene derivative with the molecular formula C6H3Br2I. It is a yellowish crystalline solid widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique reactivity due to the presence of both bromine and iodine atoms on the benzene ring.
Mechanism of Action
Pharmacokinetics
The compound’s physicochemical properties, such as its high molecular weight (361.80 Da) and logP value (4.59), suggest that it may have low water solubility and high lipophilicity These properties could influence its absorption and distribution within the body
Action Environment
The action, efficacy, and stability of 1,2-Dibromo-4-iodobenzene could be influenced by various environmental factors . For instance, the compound’s physicochemical properties suggest that it may be more stable and active in lipophilic environments Additionally, factors such as pH, temperature, and the presence of other compounds could also influence its action
Biochemical Analysis
Biochemical Properties
It is known that halogenated aromatic compounds can interact with various enzymes and proteins
Cellular Effects
It is known that halogenated aromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that halogenated aromatic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that halogenated aromatic compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-iodobenzene can be synthesized through several methods. One common approach involves the regioselective bromination of 4-iodoaniline, followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atoms . Another method includes the ortho-metalation of 4-iodoaniline, followed by halogen/metal permutations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzenes, which can be further utilized in organic synthesis and industrial applications .
Scientific Research Applications
1,2-Dibromo-4-iodobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is used in the study of halogenated benzene derivatives’ biological activities and their effects on living organisms.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodobenzene: Another halogenated benzene derivative with two iodine atoms on the benzene ring.
2-Bromo-4-fluoro-1-iodobenzene: A compound with bromine, fluorine, and iodine atoms on the benzene ring.
Uniqueness
1,2-Dibromo-4-iodobenzene is unique due to the specific positioning of bromine and iodine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
1,2-dibromo-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPLIDJHUQNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909072-74-8 | |
| Record name | 1,2-Dibromo-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2-Dibromo-4-iodobenzene in organic synthesis?
A1: this compound (4c) serves as a valuable intermediate in the synthesis of various 1,2-dibromobenzene derivatives []. These derivatives are particularly important as precursors in reactions that involve the formation of benzynes, highly reactive intermediates widely used in organic synthesis []. The presence of both bromine and iodine atoms in specific positions allows for versatile reactivity and regioselectivity in subsequent transformations.
Q2: How is this compound synthesized according to the research?
A2: The research paper outlines a synthetic route to this compound involving regioselective bromination and halogen/metal permutations []. While the specific steps for synthesizing this compound (4c) are not detailed in the abstract, the paper highlights its role as an intermediate within a broader synthetic scheme aimed at producing various 1,2-dibromobenzene derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


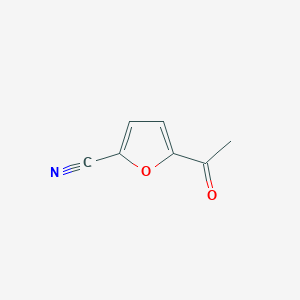
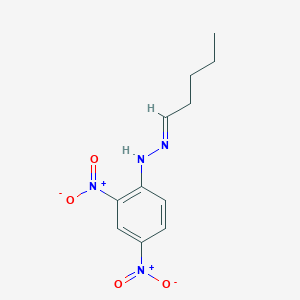

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate](/img/structure/B166866.png)
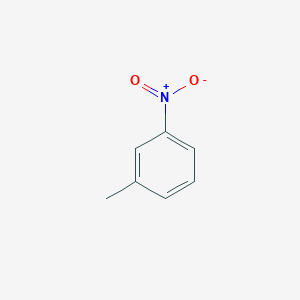
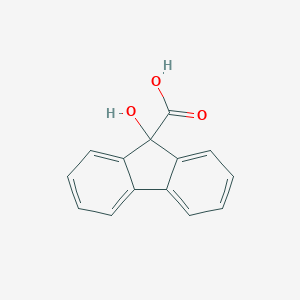
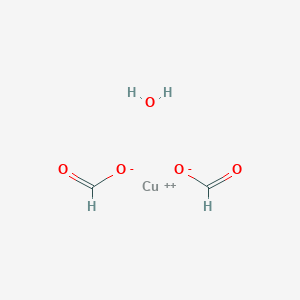
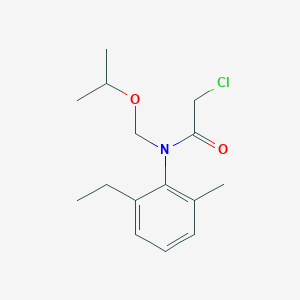
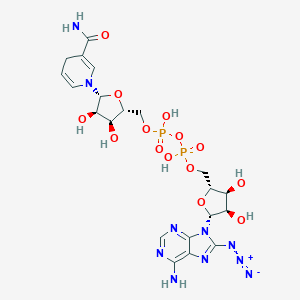
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)

